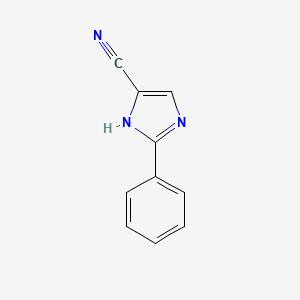

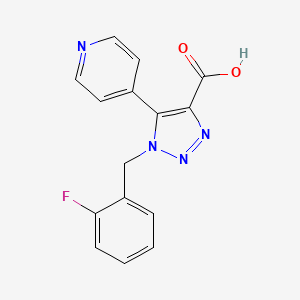

(3R,4S)-4-(吡啶-4-基)吡咯烷-3-羧酸二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

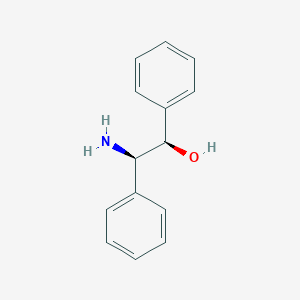

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be approached in two ways: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

插入核酸 (INA) 和 DNA 稳定性

- 应用:已经探索了使用吡咯烷衍生物(包括与 (3R,4S)-4-(吡啶-4-基)吡咯烷-3-羧酸二盐酸盐相关的化合物)的插入核酸 (INA)。这些化合物显示出影响 DNA 双链体和三方连接 (TWJ) 稳定性的作用。具体而言,当插入部分插入连接区域时,插入 DNA TWJ 可以提高稳定性 (Filichev 和 Pedersen,2003)。

化学合成中的催化

- 应用:该化合物的变体 4-(吡咯烷-1-基)吡啶已被用作 2-环己叉亚乙酸的酯化催化剂。这展示了其在有机合成中作为催化剂的潜在作用,提高了化学反应的效率 (Sano 等,2006)。

因子 Xa 抑制

- 应用:在医学领域,已经研究了与本化合物相关的 (3R,4R)-吡咯烷-3,4-二羧酸的衍生物的因子 Xa 抑制活性。这些研究有助于了解类似化合物在抗血栓活性中的治疗潜力 (Anselm 等,2010)。

钙拮抗剂的开发

- 应用:涉及与 (3R,4S)-4-(吡啶-4-基)吡咯烷-3-羧酸二盐酸盐类似的吡咯烷化合物的对映异构体的研究有助于开发钙拮抗剂,这在心血管药理学中很重要 (Tamazawa 等,1986)。

流感神经氨酸酶抑制

- 应用:吡咯烷核心结构,包括与本化合物在结构上相关的化合物,已被开发为流感神经氨酸酶的有效抑制剂。这些研究对于抗病毒药物的开发具有重要意义 (Wang 等,2001)。

有机化学中的氧化还原环化

- 应用:环胺,例如吡咯烷(本化合物中的结构元素),已被用于与 α,β-不饱和羰基化合物进行氧化还原环化。这说明了该化合物在复杂有机合成过程中的效用 (Kang 等,2015)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-(pyridin-4-yl)but-3-en-2-one.", "Step 2: Reduction of 4-(pyridin-4-yl)but-3-en-2-one with sodium borohydride to form (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-ol.", "Step 3: Conversion of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-ol to (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid by oxidation with sodium chlorite in the presence of acetic acid.", "Step 4: Formation of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride by treatment of (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid with hydrochloric acid in diethyl ether followed by precipitation with water." ] } | |

CAS 编号 |

1330750-47-4 |

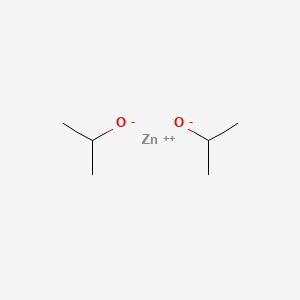

分子式 |

C10H13ClN2O2 |

分子量 |

228.67 g/mol |

IUPAC 名称 |

(3R,4S)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-4,8-9,12H,5-6H2,(H,13,14);1H/t8-,9+;/m1./s1 |

InChI 键 |

FGZMVFWQKGIXJB-RJUBDTSPSA-N |

手性 SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=NC=C2.Cl |

SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl.Cl |

规范 SMILES |

C1C(C(CN1)C(=O)O)C2=CC=NC=C2.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B3098118.png)

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

![2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanol](/img/structure/B3098140.png)